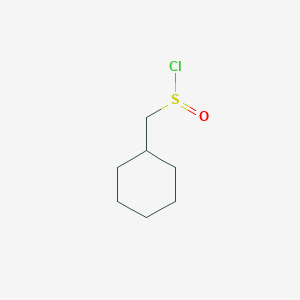
Cyclohexylmethanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylmethanesulfinyl chloride is an organosulfur compound characterized by the presence of a sulfinyl chloride group attached to a cyclohexylmethane structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylmethanesulfinyl chloride can be synthesized through the chlorination of cyclohexylmethanesulfinic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to cyclohexylmethanesulfinic acid under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Sulfinamides: Formed from reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation.
Sulfinates: Produced from reactions with alcohols.
Applications De Recherche Scientifique
Cyclohexylmethanesulfinyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexylmethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanesulfonyl Chloride: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness: Cyclohexylmethanesulfinyl chloride is unique due to the presence of both the cyclohexyl and sulfinyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H13ClOS |
|---|---|
Poids moléculaire |
180.70 g/mol |
Nom IUPAC |
cyclohexylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Clé InChI |
FTUFCYWZDWLUFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)



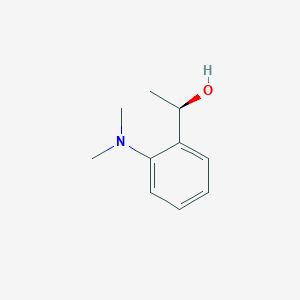
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)



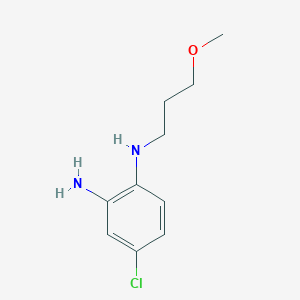
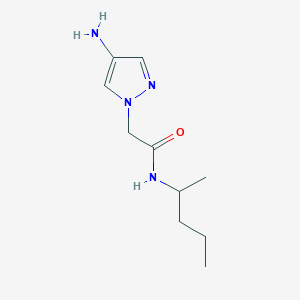
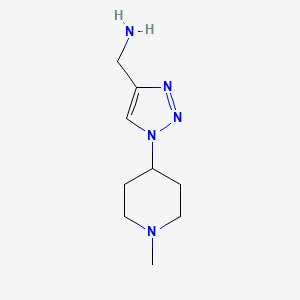
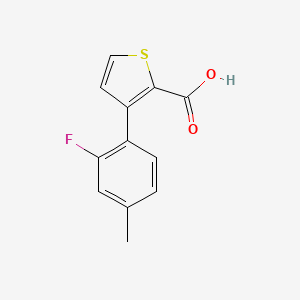
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
